9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole
Overview
Description
9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole is an organic compound that features a carbazole core substituted with a phenyl group bearing a dioxaborolane moiety. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole typically involves the reaction of 9H-carbazole with 2-bromo-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the dioxaborolane moiety to other functional groups.
Substitution: The compound is highly reactive in cross-coupling reactions, particularly Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted carbazoles and boronic acids, which are valuable intermediates in organic synthesis .
Scientific Research Applications
9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole exerts its effects is primarily through its ability to participate in cross-coupling reactions. The dioxaborolane moiety acts as a boron source, which can form a bond with a halide or pseudohalide in the presence of a palladium catalyst. This process involves the formation of a palladium-boron intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but lacks the carbazole core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Contains a phenol group instead of a carbazole.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Features a thiophene ring instead of a carbazole.
Uniqueness
9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole is unique due to its combination of a carbazole core and a dioxaborolane moiety, which imparts distinct photophysical properties and reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules and materials for electronic applications .
Properties
IUPAC Name |
9-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)19-13-7-10-16-22(19)26-20-14-8-5-11-17(20)18-12-6-9-15-21(18)26/h5-16H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQUPCGBWUTWMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N3C4=CC=CC=C4C5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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